3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde is a complex organic compound that belongs to the family of pyrimidine derivatives. This compound features a pyrimidine ring substituted with a difluoromethyl group and a sulfanyl group, connected to a methoxybenzaldehyde moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
This compound is synthesized through organic reactions involving various reagents, including pyrimidine derivatives and aldehydes. It can be classified under heterocyclic compounds, specifically pyrimidines, which are known for their diverse pharmacological properties, including anticancer and antibacterial activities.
The synthesis of 3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde typically involves several steps:
The reaction conditions often include solvents such as dimethylformamide or dichloromethane, and may require catalysts or bases to facilitate the reactions.
The molecular formula of 3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde is C13H12F2N2O1S. The structure features:
The compound's stereochemistry and spatial configuration can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its three-dimensional structure.
This compound can participate in various chemical reactions due to its functional groups:
These reactions are typically conducted under controlled conditions to ensure yield and selectivity.
The biological activity of 3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde may involve inhibition of specific enzymes or receptors in cellular pathways. For instance, compounds with similar structures have been shown to interact with kinases involved in cancer progression.
The mechanism often involves binding to the active site of target proteins, leading to inhibition of their function. Studies using molecular docking simulations can provide insights into binding affinities and interaction patterns.
The physical properties include:
Chemical properties include:
Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are essential for confirming these properties.
3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde is primarily explored for its potential in drug development:
The compound is systematically named 3-({[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde according to IUPAC conventions. This nomenclature precisely defines its molecular architecture through the following components:
Alternative naming variants include 3-({[4-(difluoromethyl)-6-methylpyrimidin-2-yl]thio}methyl)-4-methoxybenzaldehyde, where "sulfanyl" is replaced with the synonymous "thio" prefix [1] [6]. The CAS registry number 438218-64-5 serves as a unique identifier across commercial and scientific databases [1] [3] [5].
The compound's molecular formula is C₁₅H₁₄F₂N₂O₂S, determined through high-resolution mass spectrometry and elemental analysis [1] [5]. This formula corresponds to a calculated molecular weight of 324.35 g/mol, consistent with supplier specifications [1] [2] [6].
Table 1: Elemental Composition and Mass Contributions
Element | Atom Count | Atomic Mass (u) | Mass Contribution (u) | Mass Percentage |
---|---|---|---|---|
Carbon (C) | 15 | 12.01 | 180.15 | 55.57% |
Hydrogen (H) | 14 | 1.008 | 14.11 | 4.35% |
Fluorine (F) | 2 | 19.00 | 38.00 | 11.72% |
Nitrogen (N) | 2 | 14.01 | 28.02 | 8.64% |
Oxygen (O) | 2 | 16.00 | 32.00 | 9.87% |
Sulfur (S) | 1 | 32.06 | 32.06 | 9.89% |
Total | 36 | - | 324.35 | 100% |
Key structural features contributing to its mass distribution include:
Though experimental spectra are not fully detailed in public sources, characteristic signatures can be inferred from structural analogs and computational predictions:
Table 2: Key Spectroscopic Signatures
Technique | Predicted Peaks | Structural Assignment |
---|---|---|
¹H NMR | δ 2.50 (s, 3H), δ 3.90 (s, 3H), δ 4.50 (s, 2H), δ 6.60 (t, 1H), δ 7.50 (m, 3H), δ 10.00 (s, 1H) | Pyrimidine-CH₃, –OCH₃, –SCH₂–, –CHF₂, aromatic H, aldehyde H |
¹³C NMR | δ 24.5, 56.1, 36.8, 112.4 (t, J=240 Hz), 123.8, 130.2, 135.5, 158.9, 162.5, 192.1 | Pyrimidine-CH₃, –OCH₃, –SCH₂–, –CF₂H, aromatic C, C=O |
IR (cm⁻¹) | 2850–2720 (w), 1695 (s), 1600 (m), 1560 (m), 1100 (s) | Aldehyde C–H stretch, C=O stretch, C=C aromatic, C=N pyrimidine, C–F stretch |
LC-MS (m/z) | 325.1 [M+H]⁺, 323.1 [M-H]⁻ | Positive/Negative mode adducts confirm MW 324.35 [2] [5] |
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
Mass Spectrometry (LC-MS):
Computational analysis reveals critical physicochemical properties relevant to drug-likeness and reactivity:
Table 3: Predicted Physicochemical Properties
Property | Value | Structural Determinants |
---|---|---|
LogP (Partition Coeff.) | 3.2 | Pyrimidine ring (hydrophilic) balanced by benzaldehyde and methoxy groups (hydrophobic) |
TPSA (Ų) | 67.8 | Contributions from O (aldehyde: 17.1; methoxy: 9.2), N (pyrimidine: 12.5 each), S (thioether: 0) |
Rotatable Bonds | 6 | –OCH₃, –SCH₂–, pyrimidine-CH₃, aldehyde C–H, –CHF₂, benzyl–pyrimidinyl bond |
H-Bond Acceptors | 5 | Aldehyde O, methoxy O, pyrimidine N (×2), S (weak) |
H-Bond Donors | 0 | No –OH or –NH groups |
LogP (Partition Coefficient):
Topological Polar Surface Area (TPSA):
Rotatable Bonds and Flexibility:
Electronic Properties:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: